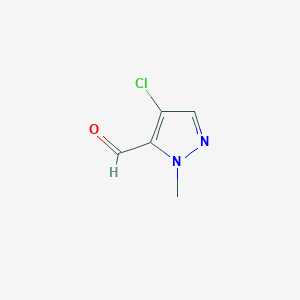
4-chloro-1-methyl-1H-pyrazole-5-carbaldehyde
Descripción general
Descripción
4-chloro-1-methyl-1H-pyrazole-5-carbaldehyde is a chemical compound with the molecular formula C5H5ClN2O . It is a member of the pyrazole family, which are heterocyclic compounds containing a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of 4-chloro-1-methyl-1H-pyrazole-5-carbaldehyde and its derivatives often involves the use of terminal alkynes, aromatic aldehydes, molecular iodine, and hydrazines . For instance, 5-Chloro-3-methyl-1-phenyl-4-pyrazolecarboxaldehyde can be synthesized from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one under Vilsmeier-Haack reaction conditions .Molecular Structure Analysis
The molecular structure of 4-chloro-1-methyl-1H-pyrazole-5-carbaldehyde is characterized by a pyrazole ring, which is a five-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . The crystal packing exhibits weak intermolecular C—H⋯O interactions and short Cl⋯N contacts .Chemical Reactions Analysis
Pyrazole derivatives, including 4-chloro-1-methyl-1H-pyrazole-5-carbaldehyde, exhibit a broad spectrum of chemical reactions. For instance, Sonogashira cross-couplings of 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes gave the corresponding 5-alkynyl-1H-pyrazole-4-carbaldehydes, which were transformed into different pyrazolo[4,3-c]pyridines .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-chloro-1-methyl-1H-pyrazole-5-carbaldehyde include a molecular weight of 144.56 g/mol, a topological polar surface area of 34.9 Ų, and a complexity of 120 . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
The reactivity of certain pyrazole derivatives, similar to 4-chloro-1-methyl-1H-pyrazole-5-carbaldehyde, has been instrumental in the synthesis of a broad spectrum of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans, highlighting the compound's versatility as a precursor in creating complex molecules with potential biological and pharmaceutical applications (Gomaa & Ali, 2020).
Medicinal Chemistry
In medicinal chemistry, methyl-substituted pyrazoles, akin to the compound , have exhibited a wide range of biological activities. They serve as potent medicinal scaffolds, indicating their significance in the development of new therapeutic agents. This underscores the potential of 4-chloro-1-methyl-1H-pyrazole-5-carbaldehyde in contributing to novel drug discovery efforts (Sharma et al., 2021).
Anticancer Agent Development
The compound's utility extends to the development of anticancer agents, where its incorporation into Knoevenagel condensation products has been noted for remarkable anticancer activity across various targets. This application showcases its role in advancing cancer treatment research, offering pathways to synthesize molecules with high therapeutic potential (Tokala et al., 2022).
Direcciones Futuras
The future directions in the research and application of 4-chloro-1-methyl-1H-pyrazole-5-carbaldehyde and its derivatives could involve exploring their potential biological activities further. Given their broad spectrum of biological effects, these compounds could be potential candidates for drug discovery .
Mecanismo De Acción
Target of Action
Pyrazole derivatives are known to interact with a wide range of biological targets due to their versatile structure .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in various ways, such as binding to enzymes or receptors, inhibiting their function, or modulating their activity .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
It’s known that the compound’s solubility, stability, and molecular weight can influence its bioavailability .
Result of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-chloro-1-methyl-1H-pyrazole-5-carbaldehyde. For instance, the compound’s stability can be affected by temperature and pH . Additionally, the presence of other substances in the environment can influence the compound’s solubility and, consequently, its bioavailability .
Propiedades
IUPAC Name |
4-chloro-2-methylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c1-8-5(3-9)4(6)2-7-8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGARVIIOTXNVGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427258 | |
| Record name | 4-chloro-1-methyl-1H-pyrazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-methyl-1H-pyrazole-5-carbaldehyde | |
CAS RN |
902837-61-0 | |
| Record name | 4-Chloro-1-methyl-1H-pyrazole-5-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=902837-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-chloro-1-methyl-1H-pyrazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-1-methyl-1H-pyrazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















